Urease Inhibitory Potency: 1.42-Fold More Potent Than Standard Thiourea in a Direct Same-Study Comparison
In a head-to-head urease inhibition assay performed under identical conditions, the free Schiff base ligand N1,N2-Bis(4-nitrobenzylidene)benzene-1,2-diamine (Compound 1) exhibited an IC50 of 15.8 ± 0.14 μM, demonstrating 1.42-fold greater potency than the reference inhibitor thiourea (IC50 = 22.4 ± 0.29 μM) [1]. Within the same study, the structurally related analog N1,N2-Bis((5-nitrofuran-2-yl)methylene)benzene-1,2-diamine (Compound 3), which shares the identical o-phenylenediamine core but replaces the 4-nitrophenyl termini with 5-nitrofuran groups, showed superior potency (IC50 = 9.5 ± 0.07 μM). This defines a clear structure–activity hierarchy: the nitrofuran-substituted analog is the most potent urease inhibitor in this series, while the 4-nitrophenyl-substituted target compound occupies an intermediate position—significantly more active than the clinical standard thiourea but less active than the nitrofuran variant. This quantitative ranking is essential for selecting the appropriate scaffold in anti-urease drug discovery programs.
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.8 ± 0.14 μM |
| Comparator Or Baseline | Thiourea standard: IC50 = 22.4 ± 0.29 μM; Nitrofuran analog (Compound 3): IC50 = 9.5 ± 0.07 μM |
| Quantified Difference | 1.42-fold more potent than thiourea standard; 1.66-fold less potent than the nitrofuran analog |
| Conditions | Urease inhibition assay using phosphate buffer (0.01 M LiCl₂, 1 mM EDTA, K₂HPO₄·3H₂O, pH ~7.4), 0.125 units urease per well, compound concentrations tested over 1–1000 μM range, IC50 calculated via EZ-fit enzyme kinetic program at 37 °C [1] |
Why This Matters
This quantitative rank-ordering allows procurement decisions based on target potency requirements: the target compound outperforms the clinical standard thiourea while offering a distinct nitro-phenyl electronic profile versus the nitrofuran analog for SAR exploration.
- [1] Aslam M, Noor K, Lateef M, Noreen Z, Javed MA, Abdul-Rehman M, Habibullah K, Sohail A. Synthesis, Characterization and Biological Activity of Fe(II), Cu(II), and Cd(II) with Schiff Base Ligands (SBLs): Biological Screening of Divalent Metal Chelated Complex. Scientific Inquiry and Review. 2024;8(3):1–27. Table 1. View Source
